molecular formula C14H15N3O2S B3969498 ({6-[(2-methylbenzyl)amino]-2-pyrazinyl}thio)acetic acid

({6-[(2-methylbenzyl)amino]-2-pyrazinyl}thio)acetic acid

Cat. No. B3969498
M. Wt: 289.35 g/mol
InChI Key: FIBLTRAKFSDWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({6-[(2-methylbenzyl)amino]-2-pyrazinyl}thio)acetic acid, also known as MPAA, is a synthetic compound that has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of ({6-[(2-methylbenzyl)amino]-2-pyrazinyl}thio)acetic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). These enzymes play a role in gene expression and DNA methylation, and their dysregulation has been linked to various diseases, including cancer and inflammatory disorders. By inhibiting these enzymes, this compound may help to restore normal gene expression and reduce inflammation, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the expression of genes involved in angiogenesis. Additionally, this compound has been shown to increase the expression of genes involved in DNA repair and immune response.

Advantages and Limitations for Lab Experiments

One advantage of using ({6-[(2-methylbenzyl)amino]-2-pyrazinyl}thio)acetic acid in lab experiments is its synthetic nature, which allows for precise control over its structure and purity. Additionally, this compound has been shown to have low toxicity and is relatively stable, making it suitable for long-term experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.

Future Directions

There are several future directions for research on ({6-[(2-methylbenzyl)amino]-2-pyrazinyl}thio)acetic acid. One area of interest is its potential as a therapeutic agent for cancer and inflammatory disorders. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Additionally, this compound may have potential as an anti-viral agent, and further studies are needed to explore this potential application. Finally, the synthesis of this compound derivatives and analogs may lead to the discovery of more potent and selective compounds with therapeutic potential.

Scientific Research Applications

({6-[(2-methylbenzyl)amino]-2-pyrazinyl}thio)acetic acid has been studied for its potential use as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been tested against several cancer cell lines, including breast cancer, colon cancer, and lung cancer, and has shown promising results in inhibiting their growth. Additionally, this compound has been shown to inhibit the replication of the influenza virus and may have potential as an anti-viral agent.

properties

IUPAC Name

2-[6-[(2-methylphenyl)methylamino]pyrazin-2-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10-4-2-3-5-11(10)6-16-12-7-15-8-13(17-12)20-9-14(18)19/h2-5,7-8H,6,9H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBLTRAKFSDWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2=CN=CC(=N2)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.